molecular formula C10H11N3O3 B1449811 4,6-Dimethoxy-3-hydrozinyl-2-oxindole CAS No. 1082040-68-3

4,6-Dimethoxy-3-hydrozinyl-2-oxindole

Cat. No.: B1449811
CAS No.: 1082040-68-3
M. Wt: 221.21 g/mol
InChI Key: KBUGXKZQCOGUJT-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-hydrozinyl-2-oxindole is a synthetic compound belonging to the oxindole family. Oxindoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring with a carbonyl group at the C-2 position. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-3-hydrozinyl-2-oxindole typically involves the reaction of 4,6-dimethoxyindole with hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-3-hydrozinyl-2-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-hydrozinyl-2-oxindole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethoxy-3-hydrozinyl-2-oxindole is unique due to the presence of both dimethoxy and hydrazinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to its analogs .

Properties

IUPAC Name

3-diazenyl-4,6-dimethoxy-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-5-3-6-8(7(4-5)16-2)9(13-11)10(14)12-6/h3-4,11-12,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUGXKZQCOGUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252623
Record name 4,6-Dimethoxy-1H-indole-2,3-dione 3-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-68-3
Record name 4,6-Dimethoxy-1H-indole-2,3-dione 3-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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